
1-Isopropyl-4-((6-methylpyridin-2-yl)methyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antidepressant and Antianxiety Applications : A study by Kumar et al. (2017) explored the synthesis of novel derivatives of piperazine, including compounds similar to 1-Isopropyl-4-((6-methylpyridin-2-yl)methyl)piperazine. These compounds were evaluated for antidepressant activities using Porsolt’s behavioral despair test and for antianxiety activities using the plus maze method. Certain derivatives showed significant antidepressant and antianxiety activities.
Luminescent Properties and Photo-Induced Electron Transfer : Gan et al. (2003) studied novel piperazine substituted naphthalimide model compounds, focusing on their luminescent properties and photo-induced electron transfer (PET) processes. These findings indicate potential applications in materials science, particularly in the development of pH probes and fluorescence quenching mechanisms.
Structural Characterization for Analgesic Applications : The structural characterization of isothiazolopyridine derivatives, including compounds related to this compound, was conducted by Karczmarzyk and Malinka (2008). Their research aimed to understand the correlation between molecular structure and analgesic action.
Antibacterial Agents : Research by Matsumoto and Minami (1975) involved the synthesis of pyrido[2,3-d]pyrimidine derivatives with piperazine substituents. These compounds showed notable antibacterial activity, particularly against gram-negative bacteria.
Metabolism in Diabetes Treatment : Sharma et al. (2011) investigated the oxidative metabolism of a cyanopyridine derivative by xanthine oxidase in rodent plasma. This derivative was identified in the context of a G protein-coupled receptor 119 agonist program for type 2 diabetes, indicating potential applications in diabetes treatment.
Antidiabetic Properties : A study by Le Bihan et al. (1999) focused on piperazine derivatives as new antidiabetic compounds. They identified several compounds in this series with significant antidiabetic effects, indicating potential applications in diabetes management.
Propriétés
IUPAC Name |
1-[(6-methylpyridin-2-yl)methyl]-4-propan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-12(2)17-9-7-16(8-10-17)11-14-6-4-5-13(3)15-14/h4-6,12H,7-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVJWJWDKPQXJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


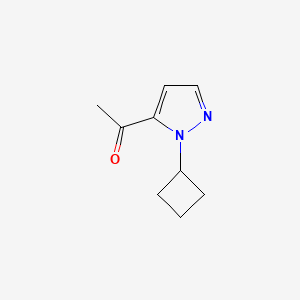
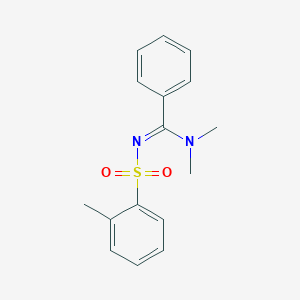
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2846060.png)
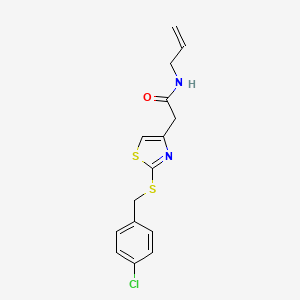
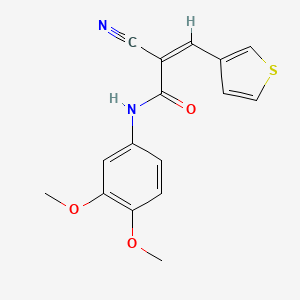
![Methyl 6-ethyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2846066.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-nitrobenzamide](/img/structure/B2846067.png)




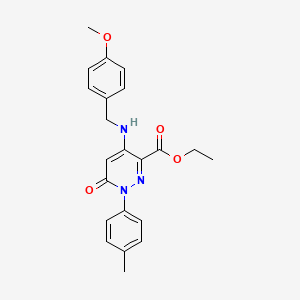
![3-chloro-N-[3-cyano-4-[(4-methoxyphenyl)thio]phenyl]benzamide](/img/structure/B2846074.png)